N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C36H36N8O6S4 and its molecular weight is 804.97. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Molecular Materials
The compound’s structure features a 1,2,5-thiadiazole 1,1-dioxide motif, which plays a crucial role in the construction of functional molecular materials. These materials find applications in technology, including organic light-emitting diodes (OLEDs), organic conducting materials, and batteries . Researchers are actively investigating how this compound can contribute to the development of novel materials with enhanced properties.
Radical Anions and Persistent Organic Radicals
The 1,2,5-thiadiazole 1,1-dioxide scaffold can form radical anions, which are persistent organic radicals. These species have unpaired electrons and exhibit intriguing magnetic properties. Understanding their behavior is essential for designing new materials with tailored properties. Researchers study the reduction of dioxothiadiazoles to their anion radical forms and explore their electrochemistry .
Coordination Compounds
The compound’s ability to form coordination compounds is noteworthy. By coordinating with metal ions, it can create interesting complexes. These complexes find applications in catalysis, sensing, and molecular recognition. Investigating the coordination chemistry of this compound opens up exciting possibilities for designing functional materials .
Molecular Magnetism
Dioxothiadiazole radical anions exhibit magnetic behavior. Researchers explore their magnetic properties, especially when incorporated into metal complexes. These complexes can serve as building blocks for molecular magnets, which have potential applications in data storage and quantum computing .
Biological Activity
While the compound’s primary focus lies in materials science, it’s worth mentioning that related derivatives have been investigated for biological activity. For instance, derivatives of 4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine (a structurally related compound) have been studied for their biological effects . However, more research is needed to explore the specific biological applications of our compound.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N8O6S4/c1-21-27(31(47)43(39(21)3)23-13-7-5-8-14-23)37-25(45)17-11-19-41-33(51)29(53-35(41)49)30-34(52)42(36(50)54-30)20-12-18-26(46)38-28-22(2)40(4)44(32(28)48)24-15-9-6-10-16-24/h5-10,13-16H,11-12,17-20H2,1-4H3,(H,37,45)(H,38,46)/b30-29+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYBIVJTQFWHAW-QVIHXGFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N8O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
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